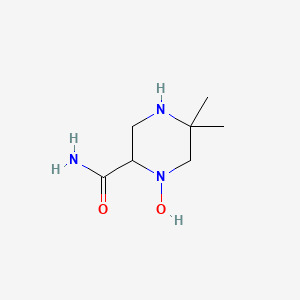
Methyl cyclohepta-2,6-diene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl cyclohepta-2,6-diene-1-carboxylate is an organic compound with the molecular formula C₉H₁₂O₂ It is a derivative of cycloheptadiene, featuring a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
Methyl cyclohepta-2,6-diene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cycloheptadiene with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This esterification reaction results in the formation of the desired methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Methyl cyclohepta-2,6-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Methyl cyclohepta-2,6-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl cyclohepta-2,6-diene-1-carboxylate exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .
類似化合物との比較
Similar Compounds
Cycloheptadiene: The parent compound, lacking the ester functional group.
Methyl cyclohexane-1-carboxylate: A similar ester but with a cyclohexane ring instead of a cycloheptadiene ring.
Methyl benzoate: An aromatic ester with a benzene ring.
Uniqueness
Methyl cyclohepta-2,6-diene-1-carboxylate is unique due to its seven-membered ring structure and the presence of both double bonds and an ester functional group.
特性
CAS番号 |
65093-86-9 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
methyl cyclohepta-2,6-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7-8/h4-8H,2-3H2,1H3 |
InChIキー |
PDZKJEVTXJQMTN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C=CCCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
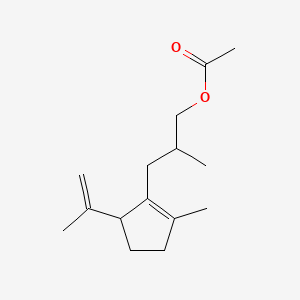
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)

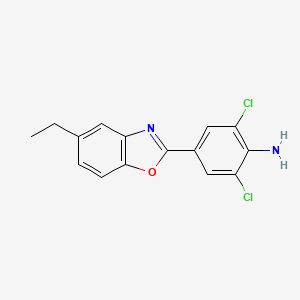
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B13796741.png)
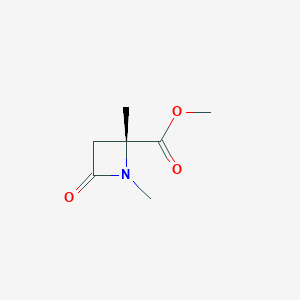


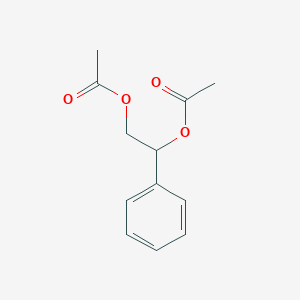
![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)
![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)
